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molecular formula C12H9ClN4O5 B8786842 3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride CAS No. 53406-00-1

3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride

Cat. No. B8786842
M. Wt: 324.67 g/mol
InChI Key: RGQXHAWMLUYSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04888427

Procedure details

A mixture of 20 g (98.7 mmol) of 1-chloro-2,4-dinitrobenzene and 8 g (65.5 mmol) of nicotinamide was gradually heated to 100° C., then stirred at that temperature for one hour. The mixture was cooled to ambient temperature and 100 mL of anhydrous methanol were added. The resultant solution was poured into 400 mL of anhydrous ethyl ether, with vigorous stirring. The solvent was removed by decantation and the residual precipitate was dissolved in 100 mL of methanol. The resultant solution was poured into 400 mL of anhydrous ethyl ether, the solvent was again removed by decantation and the solid residue was dissolved in 200 mL of water. The aqueous solution was refluxed with active charcoal for 30 minutes, then filtered. The filtrate was evaporated and dried in vacuo over phosphorus pentoxide to give 14.7 g (69.2%) of the title compound of the formula ##STR80##
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
69.2%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[C:14]([NH2:22])(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1.CO>C(OCC)C>[Cl-:1].[C:14]([C:15]1[CH:16]=[N+:17]([C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=2[N+:11]([O-:13])=[O:12])[CH:18]=[CH:19][CH:20]=1)(=[O:21])[NH2:22] |f:4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
8 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed by decantation
DISSOLUTION
Type
DISSOLUTION
Details
the residual precipitate was dissolved in 100 mL of methanol
ADDITION
Type
ADDITION
Details
The resultant solution was poured into 400 mL of anhydrous ethyl ether
CUSTOM
Type
CUSTOM
Details
the solvent was again removed by decantation
DISSOLUTION
Type
DISSOLUTION
Details
the solid residue was dissolved in 200 mL of water
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous solution was refluxed with active charcoal for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over phosphorus pentoxide

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Cl-].C(N)(=O)C=1C=[N+](C=CC1)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 69.2%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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